Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 899978-08-6
VCID: VC6217370
InChI: InChI=1S/C18H17NO5S2/c1-3-24-14-10-6-5-9-13(14)19-26(21,22)17-12-8-4-7-11-15(12)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
SMILES: CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Molecular Formula: C18H17NO5S2
Molecular Weight: 391.46

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

CAS No.: 899978-08-6

Cat. No.: VC6217370

Molecular Formula: C18H17NO5S2

Molecular Weight: 391.46

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate - 899978-08-6

Specification

CAS No. 899978-08-6
Molecular Formula C18H17NO5S2
Molecular Weight 391.46
IUPAC Name methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H17NO5S2/c1-3-24-14-10-6-5-9-13(14)19-26(21,22)17-12-8-4-7-11-15(12)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
Standard InChI Key NUJBZBCHTSYCPZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s identity is defined by its IUPAC name: methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. Key identifiers include:

PropertyValue
CAS No.899978-08-6
Molecular FormulaC₁₈H₁₇NO₅S₂
Molecular Weight391.46 g/mol
SMILESCCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
InChI KeyNUJBZBCHTSYCPZ-UHFFFAOYSA-N

The structure comprises:

  • Benzothiophene core: A fused bicyclic system with a benzene and thiophene ring.

  • Sulfonamide group: -SO₂NH- bridging the benzothiophene and 2-ethoxyphenyl substituent.

  • Ester moiety: A methyl carboxylate at position 2 of the benzothiophene.

Substituent Effects

The 2-ethoxyphenyl group distinguishes this compound from analogues. Ethoxy (-OCH₂CH₃) substitution at the ortho position of the phenyl ring influences electronic and steric properties, potentially enhancing binding affinity in biological systems compared to methoxy or methyl variants .

Synthesis and Characterization

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and integration ratios.

  • Mass Spectrometry: High-resolution MS verifies molecular ion peaks (e.g., m/z 391.46 for [M+H]⁺).

  • HPLC: Purity assessment (>95% typical for research-grade material).

Physicochemical Properties

Lipophilicity and Solubility

While experimental data are sparse, computational predictions suggest:

  • logP: ~3.8 (comparable to methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, logP = 3.79 ).

  • Solubility: Low aqueous solubility due to aromatic and sulfonamide groups; soluble in DMSO or dimethylformamide.

Hydrogen Bonding Capacity

  • Donors: 1 (sulfonamide -NH).

  • Acceptors: 7 (ester carbonyl, sulfonyl oxygens, ether oxygen).

Comparative Analysis with Analogues

CompoundSubstituentMolecular WeightlogPKey Differences
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 2-methylphenyl361.443.79Reduced steric bulk vs. ethoxy
Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate2-methoxyphenyl, 4-F395.423.9Fluorine enhances electronegativity
Target Compound2-ethoxyphenyl391.46~3.8Ethoxy improves lipophilicity

Ethoxy substitution balances lipophilicity and steric effects, potentially optimizing membrane permeability versus methoxy or methyl groups.

Future Research Directions

  • Activity Profiling: Screen against kinase panels and bacterial strains to identify lead applications.

  • Derivatization: Modify the ethoxy group to alkoxy chains of varying lengths to explore structure-activity relationships.

  • Formulation Studies: Develop nanoemulsions or prodrugs to address solubility limitations.

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